molecular formula C11H19NO2SSi B2823142 4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde CAS No. 2089257-00-9

4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B2823142
CAS RN: 2089257-00-9
M. Wt: 257.42
InChI Key: YVRNCAYFGOFEAD-UHFFFAOYSA-N
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Description

“4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde” is a chemical compound. It’s a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .

Scientific Research Applications

Electrophilic Substitution and Synthesis Techniques

The research on thiazole derivatives, including compounds structurally related to 4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde, has shown diverse scientific applications, particularly in synthetic chemistry. For example, studies have explored electrophilic substitution reactions of imidazo[2,1-b]thiazoles, demonstrating the synthesis of 5-formyl derivatives through bromination and other methods, highlighting the utility of thiazole derivatives in organic synthesis (O'daly et al., 1991). Similarly, the synthesis of complex thiazolyl pyridine skeletons, as demonstrated in the total synthesis of macrocyclic antibiotics, underscores the importance of thiazole derivatives in medicinal chemistry (Okumura et al., 1998).

Anticancer Evaluation and Synthesis of Novel Compounds

Further, the development of thiazolyl pyrazole carbaldehydes and their evaluation as anticancer agents illustrate the potential biomedical applications of thiazole derivatives. These compounds, synthesized through a one-pot, three-component synthesis, were screened for in vitro anticancer activity, demonstrating significant antiproliferative activity against tested cell lines (Mamidala et al., 2021). This research showcases the role of thiazole derivatives in developing novel therapeutic agents.

Antimicrobial Agents and Synthesis Strategies

The creation of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via the Vilsmeier–Haack reaction approach highlights the antimicrobial potential of thiazole-related compounds. These synthesized compounds exhibited broad-spectrum antimicrobial activities, suggesting their utility in combating infectious diseases (Bhat et al., 2016).

Novel Synthetic Approaches and Heterocycle Synthesis

Research into the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions demonstrates innovative approaches to creating biologically active heterocycles using thiazole derivatives as synthons (Gaonkar et al., 2010). These studies contribute to the development of novel compounds with potential pharmacological applications.

properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-7-9-8-15-10(6-13)12-9/h6,8H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRNCAYFGOFEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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